molecular formula C15H20F2N2O2 B1443905 tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate CAS No. 1488559-77-8

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Cat. No.: B1443905
CAS No.: 1488559-77-8
M. Wt: 298.33 g/mol
InChI Key: XUGHSFJOGXCAKI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20F2N2O2 and its molecular weight is 298.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered cellular responses. For instance, this compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, this compound can affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological activity. Additionally, it can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its bioavailability and therapeutic efficacy, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it needs to be present in the right cellular context to interact with its targets. Studies have shown that it can localize to the nucleus, cytoplasm, and mitochondria, where it can modulate various cellular processes .

Properties

IUPAC Name

tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGHSFJOGXCAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.